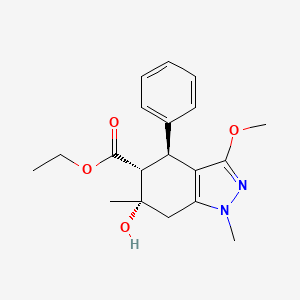![molecular formula C21H16N2O2 B14488269 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-84-7](/img/structure/B14488269.png)
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoquinoline core substituted with an ethyl group at the first position and a nitrophenyl group at the third position. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach involves the use of substituted anthranilonitriles and trichloro-4-ethoxybut-3-enone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts and reaction conditions that enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is primarily based on its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparación Con Compuestos Similares
Quinoline: A simpler analog without the ethyl and nitrophenyl substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
4-Aminoquinoline: Contains an amino group instead of a nitro group.
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to its specific substitutions, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and nitrophenyl groups enhances its potential for diverse applications in research and industry .
Propiedades
Número CAS |
63316-84-7 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-ethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-13-20(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,2H2,1H3 |
Clave InChI |
MZIXVOFDWPTFDE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



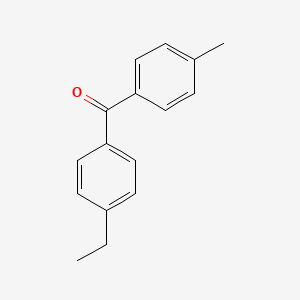





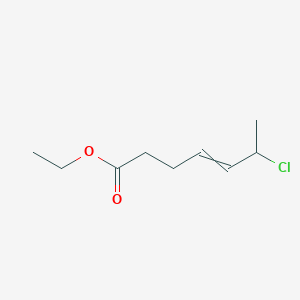
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
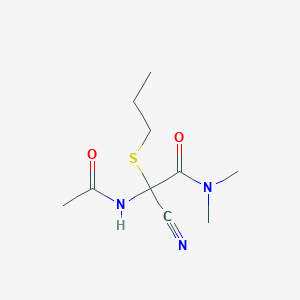
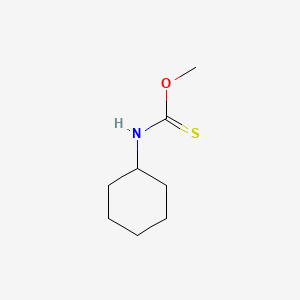
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
